molecular formula C6H12O2S B13295330 (2,2-Dimethyl-1,3-dioxolan-4-yl)methanethiol CAS No. 89104-24-5

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanethiol

Cat. No.: B13295330
CAS No.: 89104-24-5
M. Wt: 148.23 g/mol
InChI Key: RRSKRQNJIKJPBI-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanethiol is an organic compound with a unique structure that includes a dioxolane ring and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanethiol typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with thiolating agents. One common method is the reaction with hydrogen sulfide in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) are often used.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. The dioxolane ring provides stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar structure but lacks the thiol group.

    (2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine: Contains an amine group instead of a thiol group.

    Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate: A carbonate derivative with different reactivity.

Uniqueness

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanethiol is unique due to its combination of a dioxolane ring and a thiol group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various applications, from synthesis to biological research.

Biological Activity

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanethiol is a compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a dioxolane structure combined with a thiol group, which may contribute to its reactivity and biological interactions. The molecular formula is C6H12O3S, with a molecular weight of approximately 164.22 g/mol.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC6H12O3S
Molecular Weight164.22 g/mol
IUPAC NameThis compound
CAS Number89104-24-5

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities. Key areas of investigation include:

1. Antioxidant Properties
Studies have shown that compounds containing thiol groups often possess antioxidant capabilities. The presence of the dioxolane structure may enhance the stability and reactivity of the thiol group, potentially leading to effective scavenging of reactive oxygen species (ROS) in biological systems.

2. Anti-inflammatory Effects
Recent research highlighted the anti-inflammatory potential of derivatives related to this compound. For instance, a study on Se-DMC (a selenium-containing derivative) demonstrated significant reductions in paw edema and inflammatory markers in an animal model of rheumatoid arthritis . This suggests that similar compounds might also exert anti-inflammatory effects.

3. Neuroprotective Activity
The neuroprotective effects of related compounds have been documented in various studies. These compounds may help mitigate oxidative stress and inflammation in neural tissues, potentially offering therapeutic benefits for neurodegenerative diseases.

The biological activity of this compound may be attributed to several mechanisms:

1. Interaction with Enzymes
The thiol group can interact with various enzymes and proteins through nucleophilic attack or disulfide bond formation, impacting their function and stability.

2. Modulation of Signaling Pathways
Compounds with similar structures have been shown to influence signaling pathways associated with inflammation and apoptosis. This modulation can lead to altered expression levels of pro-inflammatory cytokines such as TNF-α and NF-κB .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

Study 1: Anti-inflammatory Effects in Arthritis Models
In a study evaluating Se-DMC's effects on complete Freund's adjuvant-induced arthritis in mice, treatment resulted in significant reductions in paw swelling and inflammation markers compared to control groups . Histopathological analysis confirmed reduced inflammatory cell infiltration.

Study 2: Neurobehavioral Impact
The same study assessed neurobehavioral outcomes using elevated plus-maze and tail suspension tests. Se-DMC administration reversed anxiety-like behaviors induced by inflammation . This suggests potential applications in treating inflammatory-related mood disorders.

Properties

CAS No.

89104-24-5

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methanethiol

InChI

InChI=1S/C6H12O2S/c1-6(2)7-3-5(4-9)8-6/h5,9H,3-4H2,1-2H3

InChI Key

RRSKRQNJIKJPBI-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CS)C

Origin of Product

United States

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